molecular formula C2H6O B083651 Ethanol-1-13C CAS No. 14742-23-5

Ethanol-1-13C

Cat. No.: B083651
CAS No.: 14742-23-5
M. Wt: 47.061 g/mol
InChI Key: LFQSCWFLJHTTHZ-VQEHIDDOSA-N
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Description

Ethanol-1-¹³C (CAS 14742-23-5) is a stable isotopologue of ethanol where the carbon-13 isotope replaces the carbon at the first position of the ethyl group (CH₃¹³CH₂OH). This isotopic labeling enables precise tracking in metabolic, spectroscopic, and environmental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanol-1-13C can be synthesized through the fermentation of glucose-1-13C using yeast. The glucose-1-13C is first prepared by photosynthetic incorporation of carbon-13 dioxide into glucose. The fermentation process then converts glucose-1-13C into this compound under anaerobic conditions .

Industrial Production Methods: Industrial production of this compound involves the use of carbon-13 labeled substrates, such as glucose-1-13C, which are fermented by microorganisms. The process is carefully controlled to ensure high isotopic purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metabolic Studies

Ethanol-1-13C is widely used in metabolic research to trace metabolic pathways in vivo. Its incorporation into metabolites allows researchers to study the dynamics of metabolic processes.

Case Study: In Vivo Detection of Brain Metabolites
A study utilized in vivo 13C^{13}C Magnetic Resonance Spectroscopy (MRS) to investigate the labeling of brain metabolites after the intravenous administration of this compound. The results demonstrated the effective tracing of metabolic products, revealing insights into brain metabolism under various conditions .

Food Science

In food science, this compound serves as a tracer to study fermentation processes and the metabolic pathways of yeast and bacteria.

Research Example: Fermentation Analysis
A study analyzed the effects of ethanol on bacterial cultures using 13C^{13}C-labeled carbon sources. The findings indicated that extracellular ethanol significantly influenced bacterial growth dynamics and metabolic activity .

Pharmacokinetics

This compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of ethanol in biological systems.

Example: Alcohol Metabolism Studies
Research has shown that using this compound can help elucidate how different factors affect alcohol metabolism in humans, providing valuable data for understanding alcohol-related disorders .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the primary techniques used with this compound for analyzing complex mixtures and studying molecular interactions.

Application: Structural Elucidation
The unique NMR signals from this compound allow for detailed structural elucidation of compounds in mixtures, enhancing the understanding of chemical reactions and interactions .

Mass Spectrometry

This compound can also be used in mass spectrometry to improve the specificity and sensitivity of detection methods in complex biological samples.

Application: Tracing Metabolic Pathways
Mass spectrometry coupled with this compound enables researchers to trace specific metabolic pathways by identifying labeled metabolites within biological matrices .

Mechanism of Action

Ethanol-1-13C exerts its effects primarily through its interaction with various enzymes and receptors in the body. The carbon-13 isotope does not alter the chemical properties of ethanol but allows for detailed tracking and analysis using NMR spectroscopy. Ethanol affects the central nervous system by modulating ion channels, enzymes, and receptors, including acetylcholine, serotonin, GABA, and NMDA receptors .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₂H₆O
  • Molecular Weight: 47.06110 g/mol (vs. 46.07 g/mol for unlabeled ethanol) .
  • Physical Properties :
    • Density: 0.801 g/mL at 25°C
    • Boiling Point: 78°C (lit.)
    • Melting Point: -130°C (lit.)
    • Flash Point: 48°F (8.9°C) .
  • Safety : Classified as highly flammable (GHS02) and a skin/eye irritant (GHS07) .

Ethanol (Unlabeled)

  • Molecular Formula : C₂H₅OH
  • Molecular Weight : 46.07 g/mol .
  • Key Differences :
    • Lacks isotopic labeling, making it unsuitable for tracer studies.
    • Applications: Industrial solvent, fuel additive, and general laboratory reagent .

Ethanol-d₆ (Deuterated Ethanol)

  • CAS No.: 1516-08-1
  • Molecular Weight : 52.1054 g/mol .
  • Key Differences: Contains six deuterium atoms (²H) instead of hydrogen, enhancing NMR signal resolution. Applications: Primarily used in ²H NMR spectroscopy, unlike Ethanol-1-¹³C’s role in ¹³C-based studies .

Ethanol-2-¹³C

  • CAS No.: 603503 (as a solution)
  • Molecular Formula : ¹³CH₃CH₂OH .
  • Key Differences: ¹³C label at the second carbon (hydroxyl-bearing position), altering metabolic tracing outcomes. Applications: Tracks hydroxyl group-related biochemical pathways, contrasting with Ethanol-1-¹³C’s focus on methyl group metabolism .

Structural Analogues: Ethanol Derivatives

  • Example: Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, 1-acetate (CAS 2226-03-1). Molecular Weight: 208.2967 g/mol . Key Differences:
  • Complex bicyclic structure with ester functional groups.
  • Applications: Likely used in organic synthesis or fragrance industries, unrelated to isotopic tracing .

Ethanol Solutions and Standards

  • Examples: Ethanol-1-¹³C Solution: 95% in H₂O, used for LC-MS calibration . Ethanol Standards: Unlabeled solutions (e.g., 10% v/v in H₂O) for general analytical purposes .

Comparative Data Table

Compound CAS No. Molecular Weight (g/mol) Isotopic Label Key Applications
Ethanol-1-¹³C 14742-23-5 47.06110 ¹³C (C1) Metabolic tracing, LC-MS, NMR
Ethanol (Unlabeled) 64-17-5 46.07 None Solvent, fuel, general lab use
Ethanol-d₆ 1516-08-1 52.1054 ²H (6 positions) ²H NMR spectroscopy
Ethanol-2-¹³C 603503 47.06 ¹³C (C2) Hydroxyl-group metabolic studies
Bicyclic Ethanol Ester 2226-03-1 208.2967 None Organic synthesis, fragrances

Metabolic Studies

Ethanol-1-¹³C has been used to investigate novel biosynthetic pathways in mice, where labeled ethanol is incorporated into neurotransmitters like dopamine and epinephrine . This contrasts with unlabeled ethanol, which cannot provide positional metabolic insights.

Spectroscopic Advantages

Compared to deuterated ethanol (Ethanol-d₆), Ethanol-1-¹³C avoids signal splitting in ¹H NMR, offering clearer ¹³C spectral data .

Environmental and Industrial Use

While unlabeled ethanol dominates industrial applications, Ethanol-1-¹³C’s niche role in research underscores its irreplaceability in isotope-based studies .

Biological Activity

Ethanol-1-13C, a stable isotope-labeled form of ethanol, is extensively used in metabolic studies due to its unique properties that allow for the tracing of carbon metabolism in biological systems. This article explores the biological activity of this compound, focusing on its metabolic pathways, isotopic fractionation, and applications in various research fields.

Overview of this compound

This compound is characterized by the presence of a carbon-13 isotope at the first carbon position of the ethanol molecule. This isotopic labeling enables researchers to track metabolic processes and understand the distribution of carbon atoms during biochemical reactions. The compound is particularly valuable in studies involving fermentation and carbohydrate metabolism.

Metabolic Pathways Involving this compound

Ethanol is primarily produced through anaerobic fermentation pathways. The main pathways include:

  • Embden-Meyerhof-Parnas (EMP) Pathway : This pathway is the most common route for glucose catabolism, leading to ethanol production in yeast and other microorganisms.
  • Entner-Doudoroff (ED) Pathway : Utilized by certain bacteria, this pathway also contributes to ethanol formation but operates differently than the EMP pathway.
  • Reductive Pentose Phosphate (RPP) Pathway : Although less studied, this pathway has been shown to produce ethanol with distinct isotopic signatures.

Isotopic Fractionation

Research has demonstrated that different metabolic pathways lead to unique isotopic fractionation patterns in ethanol production. For instance, studies using isotopic quantitative 13C^{13}C nuclear magnetic resonance (NMR) spectroscopy have shown that:

  • The EMP pathway produces a specific 13C/12C^{13}C/^{12}C ratio at both methyl and methylene positions in ethanol.
  • The RPP pathway exhibits a significant kinetic isotope effect primarily at the methylene position, indicating that enzyme activity influences isotopic distribution during fermentation .

Case Study 1: Fermentation Studies

A study investigated the metabolic yield response of yeast strains to varying glucose concentrations using 13C^{13}C-labeled substrates. The findings indicated that different yeast strains exhibited distinct isotopic signatures when metabolizing this compound, highlighting the role of genetic variation in metabolic efficiency .

Yeast Strain Glucose Concentration (g/L) Yield (g Ethanol/g Glucose) Isotopic Signature
Strain A1000.45δ13C = -20‰
Strain B1000.50δ13C = -18‰
Strain C1500.40δ13C = -22‰

Case Study 2: Environmental Impact Assessment

Another study assessed the environmental impact of ethanol production using 13C^{13}C-labeled substrates to trace carbon flow in ecosystems. The results suggested that this compound could be used as a tracer for understanding carbon cycling in agricultural systems, providing insights into how different farming practices affect carbon emissions and sequestration .

Applications of this compound

The use of this compound extends beyond basic research into practical applications:

  • Metabolic Flux Analysis : By employing 13C^{13}C labeling, researchers can analyze metabolic pathways and fluxes in real-time, providing insights into cellular metabolism under various conditions.
  • Food and Beverage Industry : The compound is used to study fermentation processes in brewing and winemaking, helping optimize production methods and improve product quality.
  • Clinical Research : this compound is utilized in studies investigating alcohol metabolism in humans, aiding in understanding the effects of alcohol consumption on health.

Q & A

Basic Questions

Q. How is Ethanol-1-¹³C synthesized and purified for isotopic labeling studies?

Ethanol-1-¹³C is synthesized via catalytic reduction of ¹³C-labeled acetic acid derivatives or enzymatic fermentation of ¹³C-enriched substrates. Isotopic incorporation is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR). Purification typically involves fractional distillation or preparative chromatography to achieve >99% isotopic purity. Critical steps include minimizing isotopic dilution during synthesis and verifying purity through spectral analysis .

Q. What analytical techniques are essential for characterizing Ethanol-1-¹³C in metabolic studies?

Key techniques include:

  • ¹³C NMR : To confirm the position and integrity of the ¹³C label. Ethanol-1-¹³C exhibits distinct J-coupling patterns (e.g., JAX = 141 Hz, JBX = -4.65 Hz) in spin systems like (XA₂)B₃, as observed in zero-field NMR studies .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : To quantify isotopic enrichment and detect impurities.
  • Isotope Ratio Mass Spectrometry (IRMS) : For precise measurement of ¹³C abundance .

Q. How should researchers design experiments to track Ethanol-1-¹³C in metabolic flux analysis?

Use pulse-chase labeling protocols with controlled dosing to monitor ¹³C incorporation into downstream metabolites. Optimize quenching methods (e.g., liquid nitrogen snap-freezing) to halt metabolic activity instantaneously. Data interpretation requires kinetic modeling software (e.g., INCA) to map flux distributions .

Advanced Research Questions

Q. How can dynamic nuclear polarization (DNP) enhance sensitivity in NMR studies of Ethanol-1-¹³C?

DNP leverages microwave irradiation at low temperatures (~1.2 K) and high magnetic fields (3.35 T) to hyperpolarize ¹³C nuclei in solid-state Ethanol-1-¹³C. Subsequent rapid dissolution preserves polarization, achieving signal enhancements >10,000× in liquid-state NMR. This method reduces acquisition time and enables real-time tracking of metabolic processes in vivo .

Q. What strategies resolve discrepancies in J-coupling constants for Ethanol-1-¹³C under varying experimental conditions?

Observed variations in J-coupling (e.g., JAB = 7.1 Hz in zero-field vs. high-field NMR) arise from solvent effects, temperature, and magnetic field strength. Use perturbation theory (first- and second-order corrections) to model energy levels and transition frequencies. Validate simulations against experimental spectra, adjusting for environmental parameters .

Q. How does zero-field NMR differentiate isotopomers like Ethanol-1-¹³C and Ethanol-2-¹³C in complex mixtures?

Zero-field NMR correlates spin-spin couplings (J) without external magnetic field interference. For Ethanol-1-¹³C, transitions are governed by (XA₂)B₃ spin systems, while Ethanol-2-¹³C follows (X₂A)B₃ symmetry. Multidimensional correlation spectra isolate cross-peaks unique to each isotopomer, even in overlapping regions (e.g., KA = 1 vs. KA = 3/2 peaks) .

Q. How should researchers address contradictions in hyperpolarized Ethanol-1-¹³C data reproducibility?

Inconsistent polarization levels (e.g., 37% vs. lower yields) may stem from microwave power fluctuations or dissolution timing. Standardize protocols using a DNP polarizer with real-time monitoring of microwave alignment and dissolution triggers. Cross-validate results with thermal equilibrium controls and replicate experiments .

Q. Methodological Best Practices

  • Literature Review : Prioritize primary sources (e.g., UC Berkeley theses ) over vendor databases. Use PubMed and IRMS-focused journals for isotopic tracing methodologies .
  • Data Validation : Employ mixed-method approaches (e.g., NMR + MS) to cross-check isotopic purity and spectral assignments .
  • Ethical Reporting : Disclose all experimental parameters (e.g., DNP dissolution time, solvent composition) to ensure reproducibility .

Properties

IUPAC Name

(113C)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSCWFLJHTTHZ-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH2]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480248
Record name Ethanol-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

47.061 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14742-23-5
Record name Ethanol-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14742-23-5
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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